In-Depth Technical Guide: Chemical Properties and Applications of Benzyl-PEG7-t-butyl ester
In-Depth Technical Guide: Chemical Properties and Applications of Benzyl-PEG7-t-butyl ester
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-t-butyl ester is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker critical in the field of targeted protein degradation. It is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of Benzyl-PEG7-t-butyl ester incorporates three key chemical features:
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A benzyl ether group , which can serve as a stable chemical handle or as part of the ligand that binds to the target protein of interest (POI).
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A hydrophilic seven-unit PEG chain , which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
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A t-butyl ester group , which serves as a protecting group for a terminal carboxylic acid. This feature is essential for a directed, stepwise synthesis of the PROTAC, allowing for the selective deprotection and subsequent coupling to a desired ligand.
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Benzyl-PEG7-t-butyl ester in drug discovery and development.
Core Chemical and Physical Properties
The quantitative properties of Benzyl-PEG7-t-butyl ester are summarized below. Specific experimental values for physical constants such as density, boiling point, and melting point are not widely reported in public literature, which is common for specialized chemical linkers.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄O₉ | [1] |
| Molecular Weight | 500.62 g/mol | [1] |
| Appearance | Data not available (typically a viscous oil or waxy solid) | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and Dichloromethane. | |
| Storage Conditions | Store as powder at -20°C for up to 2 years. In DMSO, store at 4°C for 2 weeks or -80°C for 6 months. | [1] |
Role in PROTAC Design and Function
Benzyl-PEG7-t-butyl ester is a key building block in the modular synthesis of PROTACs.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in the overall efficacy of the molecule by influencing solubility, cell permeability, and the geometric orientation of the two ligands.[3]
The PEG7 chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in drug development.[4][5] The t-butyl ester functionality allows for a controlled synthetic strategy. The ester is stable under many reaction conditions but can be selectively cleaved to reveal a carboxylic acid, which is then activated for coupling with an amine-containing ligand (typically the E3 ligase ligand, such as derivatives of thalidomide, lenalidomide, or pomalidomide).
Experimental Protocols
The following section details the primary experimental procedures involving Benzyl-PEG7-t-butyl ester in the synthesis of a PROTAC. The process is typically a two-step sequence: deprotection of the t-butyl ester followed by amide coupling.
Step 1: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid, which is necessary for the subsequent coupling reaction.
Reagents and Materials:
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Benzyl-PEG7-t-butyl ester
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Rotary evaporator
Procedure:
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Dissolve Benzyl-PEG7-t-butyl ester in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the solution. A typical concentration is 20-50% TFA in DCM (v/v).
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Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.
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The resulting product, Benzyl-PEG7-Acid, is typically used in the next step without further purification.
Step 2: Amide Coupling to an Amine-Containing Ligand
This protocol describes the coupling of the deprotected Benzyl-PEG7-Acid with an amine-functionalized ligand (e.g., an E3 ligase ligand like 4-aminothalidomide).
Reagents and Materials:
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Benzyl-PEG7-Acid (from Step 1) (1.0 eq)
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Amine-functionalized ligand (e.g., Ligand-NH₂) (1.1 eq)
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Dimethylformamide (DMF), anhydrous
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Purification supplies (e.g., Preparative HPLC)
Procedure:
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Dissolve the Benzyl-PEG7-Acid in anhydrous DMF under a nitrogen atmosphere.
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To this solution, add HATU and DIPEA. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
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Add the Amine-functionalized ligand (Ligand-NH₂) to the reaction mixture.
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Stir the reaction at room temperature overnight (12-18 hours).
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Monitor the reaction progress by LC-MS.
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Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine) to remove DMF and excess reagents.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.
Conclusion
Benzyl-PEG7-t-butyl ester is a highly valuable and versatile chemical tool for researchers in drug discovery, particularly for those developing PROTACs. Its well-defined structure provides a balance of hydrophilicity for improved solubility and a chemically orthogonal protecting group strategy that facilitates controlled, modular synthesis. The precise length of the seven-unit PEG chain offers a favorable distance for inducing the formation of a productive ternary complex in many biological systems. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the rational design and synthesis of next-generation targeted therapeutics.
References
- 1. Benzyl-PEG7-t-butyl ester_TargetMol [targetmol.com]
- 2. Benzyl-PEG7-t-butyl ester | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 5. Benzyl butyl phthalate - Wikipedia [en.wikipedia.org]
